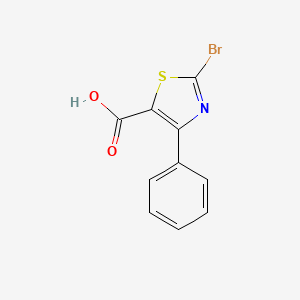

2-Bromo-4-phenylthiazole-5-carboxylic acid

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Modern Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govwisdomlib.orgjetir.org Its unique electronic properties and ability to form a variety of interactions with biological targets have made it an essential component in numerous natural products and synthetic drugs. nih.govnih.gov The thiazole nucleus is found in Vitamin B1 (Thiamine) and is a crucial part of the penicillin antibiotic structure. nih.govnih.gov

The versatility of the thiazole scaffold is demonstrated by its presence in a wide array of FDA-approved drugs with diverse therapeutic applications. nih.govbohrium.comresearchgate.netresearchgate.net Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties. nih.govwisdomlib.orgkuey.netresearchgate.net This wide range of biological activities has cemented the thiazole ring as a "universal motif" and a "fascinating scaffold" for the design and development of new therapeutic agents. bohrium.com

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Dasatinib (B193332) | Anticancer | A kinase inhibitor used to treat certain types of leukemia. nih.govnih.gov |

| Ritonavir | Antiretroviral | A protease inhibitor used in the treatment of HIV/AIDS. nih.govbohrium.com |

| Sulfathiazole | Antibacterial | An early sulfonamide antibiotic. nih.govbohrium.com |

| Nizatidine | Anti-ulcer | A histamine (B1213489) H2 receptor antagonist that reduces stomach acid production. nih.govnih.gov |

| Abafungin | Antifungal | Used to treat fungal infections. nih.govnih.gov |

| Pramipexole | Anti-Parkinson's | A dopamine (B1211576) agonist used to treat Parkinson's disease. nih.govnih.gov |

Overview of Thiazole-5-carboxylic Acid Derivatives in Contemporary Drug Discovery and Development Research

Within the broader class of thiazoles, derivatives featuring a carboxylic acid or a related functional group (like an amide) at the 5-position of the ring are a subject of intense research. This specific substitution pattern has been explored for the development of novel agents across several disease areas.

Researchers have synthesized and evaluated various series of thiazole-5-carboxamide (B1230067) derivatives for their potential as anticancer agents. mdpi.comresearchgate.net For example, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib and showed high antiproliferative potency against human leukemia cells. nih.gov Other studies have focused on creating 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which have been evaluated against lung, liver, and intestine cancer cell lines. mdpi.comresearchgate.net Furthermore, thiazole carboxamide derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. acs.org Beyond cancer, thiazole-5-carboxylic acid derivatives have also been investigated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme targeted for the treatment of gout and hyperuricemia. researchgate.net

| Derivative Class | Therapeutic Target/Area | Research Finding |

|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamides | Anticancer (Leukemia) | Compounds exhibited high antiproliferative potency on human K563 leukemia cells. nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Anticancer | Derivatives showed inhibitory activity against lung, liver, and intestine cancer cell lines. mdpi.comresearchgate.net |

| 2-benzamido-4-methylthiazole-5-carboxylic acids | Gout/Hyperuricemia | Compounds demonstrated significant xanthine oxidase inhibitory activity. researchgate.net |

| Thiazole/Thiadiazole carboxamides | Anticancer (c-Met inhibition) | Identified promising inhibitors of the c-Met kinase for cancer treatment. nih.gov |

| 2,4,5-Trisubstituted thiazoles (from carboxylates) | Antimicrobial/Anticancer | Synthesized derivatives showed activity against Gram-positive bacteria and some cancer cell lines. kau.edu.sa |

Rationale for Investigating the Specific Compound 2-Bromo-4-phenylthiazole-5-carboxylic Acid

The scientific interest in this compound stems not from its own inherent biological activity, but from its strategic value as a chemical intermediate for synthesizing more complex molecules. Its structure is a convergence of three key features that make it a powerful tool in drug discovery:

The Privileged Core : It contains the 4-phenylthiazole-5-carboxylic acid scaffold, a core structure that, as detailed above, is frequently found in molecules with interesting biological activities.

A Versatile Synthetic Handle : The bromine atom at the 2-position of the thiazole ring is the most critical feature. Halogens, particularly bromine, on aromatic rings are highly valued in organic synthesis as they serve as reactive sites for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Negishi reactions). researchgate.net This allows chemists to easily and selectively introduce a diverse array of new chemical groups at this position, creating a library of novel compounds. ontosight.aiacs.org

A Point of Derivatization : The carboxylic acid group at the 5-position provides another site for chemical modification. It can be readily converted into amides, esters, or other functional groups, which is a common strategy in medicinal chemistry to modulate a compound's properties and explore structure-activity relationships (SAR). mdpi.comkau.edu.sa

Therefore, this compound is a highly valuable building block. It provides a reliable and efficient starting point for medicinal chemists to generate a multitude of new and diverse thiazole derivatives. These new molecules can then be screened for a wide range of biological activities, accelerating the process of discovering new lead compounds for drug development. acs.orgmdpi.comresearchgate.net

Properties

IUPAC Name |

2-bromo-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-10-12-7(8(15-10)9(13)14)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZQSCDJQDHJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Phenylthiazole 5 Carboxylic Acid and Its Precursors

Direct Synthetic Routes to 2-Bromo-4-phenylthiazole-5-carboxylic Acid

The final step in the synthesis of this compound often involves the conversion of a carboxylic acid derivative, such as an amide or an ester, into the desired carboxylic acid.

Carboxylic Acid Functional Group Derivatization from Amide Precursors

A common and efficient method for the synthesis of thiazole (B1198619) carboxylic acids is the hydrolysis of the corresponding carboxamide. This transformation can be achieved under mild conditions. For instance, a reaction analogous to the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid can be employed. mdpi.com In this approach, the amide precursor, 2-bromo-4-phenylthiazole-5-carboxamide, would be treated with sodium nitrite (B80452) in trifluoroacetic acid at a low temperature (e.g., 0 °C). This method has been shown to produce the carboxylic acid in excellent yields, often as high as 99%. mdpi.com

The reaction proceeds via the in situ formation of a diazonium salt from the amide, which is then hydrolyzed to the carboxylic acid. The use of trifluoroacetic acid as the solvent and a controlled temperature are crucial for the success of this reaction.

Table 1: Synthesis of a Bromo-phenyl-isothiazole-carboxylic Acid from its Amide Precursor mdpi.com

| Precursor | Reagents | Solvent | Temperature | Yield |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | Sodium Nitrite (NaNO₂), 4 equivalents | Trifluoroacetic Acid (TFA) | 0 °C | 99% |

Hydrolytic Approaches from Corresponding Ester Precursors

Another direct route to this compound involves the hydrolysis of its corresponding ester, such as the ethyl or methyl ester. This is a standard transformation in organic synthesis and can be carried out under either acidic or basic conditions. For example, the hydrolysis of ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate to the corresponding carboxylic acid has been reported. mdpi.com

Typically, the ester is heated under reflux with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. Alternatively, acid-catalyzed hydrolysis using mineral acids such as hydrochloric acid or sulfuric acid can also be employed. The choice of conditions depends on the stability of the other functional groups present in the molecule.

General Synthetic Strategies for the 4-Phenylthiazole-5-carboxylic Acid Core

The construction of the fundamental 4-phenylthiazole-5-carboxylic acid scaffold is a critical step. Several synthetic strategies, most notably the Hantzsch thiazole synthesis and other cyclization methodologies, are utilized for this purpose.

Hantzsch-Type Condensation Reactions Utilizing Bromopyruvic Acid or α-Haloketones

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings. This reaction involves the condensation of an α-haloketone with a thioamide. mdpi.comnih.gov In the context of synthesizing the 4-phenylthiazole-5-carboxylic acid core, a suitable α-haloketone, such as ethyl bromopyruvate, can be reacted with thiobenzamide. This reaction directly furnishes the ethyl ester of 4-phenylthiazole-5-carboxylic acid, which can then be hydrolyzed to the desired carboxylic acid. nih.govnih.gov

The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The reaction is often carried out in a suitable solvent like ethanol (B145695).

Table 2: Example of Hantzsch Thiazole Synthesis nih.gov

| α-Halocarbonyl Derivative | Thioamide/Thiosemicarbazone Derivative | Product |

| (E)-Ethyl 2-(2-(2,4-dichlorobenzylidene)hydrazinyl) | Thiosemicarbazone | (E)-Ethyl 2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate |

Cyclization Methodologies for Thiazole Ring Formation

Beyond the classical Hantzsch synthesis, other cyclization methods have been developed for the formation of the thiazole ring. One notable method involves the reaction of 2-aminobenzenethiol with carboxylic acids or their derivatives. mdpi.com For the synthesis of the 4-phenylthiazole-5-carboxylic acid core, a variation of this approach could be envisioned.

Another innovative approach involves the cyclization of N-substituted α-amino acids. In this metal-free synthesis, an N-acyl-α-amino acid is treated with thionyl chloride, which serves as both the activating reagent for the carboxylic acid and the source of the sulfur atom for the thiazole ring. This is followed by an intramolecular cyclization and deoxygenation to afford the 2,5-disubstituted thiazole.

Introduction of the 2-Bromo Moiety onto the Thiazole Scaffold

Once the 4-phenylthiazole-5-carboxylic acid or its ester is synthesized, the final step is the introduction of the bromine atom at the 2-position of the thiazole ring. A common and effective method for this transformation is a Sandmeyer-type reaction. wikipedia.orgnih.govorganic-chemistry.org

This process typically starts with the corresponding 2-aminothiazole (B372263) derivative. The 2-amino-4-phenylthiazole-5-carboxylic acid (or its ester) is first diazotized using a reagent like n-butyl nitrite or sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. researchgate.net This reaction provides a reliable method to introduce bromine specifically at the 2-position of the thiazole ring.

Table 3: Synthesis of 2-Bromo-4-phenylthiazole via a Sandmeyer-type Reaction researchgate.net

| Starting Material | Reagents | Solvent | Temperature |

| 4-Phenyl-2-aminothiazole | n-Butyl nitrite, Copper(I) bromide (CuBr) | Acetonitrile (B52724) | 333 K |

Electrophilic Bromination of Thiazole Rings

Electrophilic substitution reactions are fundamental to the functionalization of aromatic heterocyclic systems like thiazole. The reactivity and regioselectivity of the thiazole ring are influenced by the presence of both the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. Generally, the C5 position of the thiazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.com This preference is a significant consideration when attempting to introduce a substituent at the C2 or C4 position via direct electrophilic substitution.

For the synthesis of 2-bromo-thiazoles, direct electrophilic bromination is challenging due to the inherent reactivity of the ring. lookchem.com The C2 position is the most electron-deficient, making it the least likely site for attack by an electrophile. pharmaguideline.com However, the presence of activating groups on the ring can modify this selectivity. Electron-donating groups at the C2 position, for instance, can facilitate electrophilic attack at the C5 position. pharmaguideline.com

Common brominating agents used for such reactions include elemental bromine (Br₂) and N-bromosuccinimide (NBS). lookchem.comnih.gov The reaction conditions, such as solvent and temperature, play a crucial role in the outcome and can lead to the formation of mono-, di-, or even tri-brominated products. lookchem.com For a substrate like 4-phenylthiazole-5-carboxylic acid, direct bromination would be expected to favor the C5 position if it were unsubstituted. Since both the C4 and C5 positions are occupied, direct electrophilic attack at the C2 position is kinetically and thermodynamically unfavorable without specific directing groups or reaction conditions. Therefore, alternative strategies are typically employed to achieve C2-bromination.

Modified Sandmeyer Reactions on 2-Aminothiazole Precursors

A more reliable and regioselective method for introducing a bromine atom at the C2 position of the thiazole ring is through the Sandmeyer reaction, or modifications thereof, starting from a 2-aminothiazole precursor. organic-chemistry.org This classic transformation involves the conversion of an aromatic or heteroaromatic primary amine into a diazonium salt, which is subsequently displaced by a halide using a copper(I) salt as a catalyst. organic-chemistry.org

In the context of synthesizing this compound, the precursor would be 2-Amino-4-phenylthiazole-5-carboxylic acid. The general procedure involves:

Diazotization: The 2-amino group is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), to form the corresponding 2-diazonium salt.

Halogen Displacement: The diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) by a bromide ion.

Modified Sandmeyer conditions have also been developed. For instance, the use of copper(II) bromide (CuBr₂) in combination with an alkyl nitrite, such as tert-butyl nitrite or n-butyl nitrite, in an organic solvent like acetonitrile can also effect the conversion of a 2-aminothiazole to its 2-bromo derivative. nih.gov However, these conditions can sometimes lead to competing side reactions, including the formation of di-halogenated byproducts. nih.gov Research on the bromination of 4-(phenylethynyl)thiazol-2-amine using CuBr₂ and n-butyl nitrite showed that the reaction could yield a mixture of the desired 2-bromo product and a 2,5-dibromo adduct, with the product ratio being sensitive to reaction conditions like temperature. nih.gov

Synthesis of Key Intermediates for this compound

The construction of the target molecule often necessitates the prior synthesis of key building blocks. These intermediates include the core 4-phenylthiazole (B157171) scaffold and the appropriately substituted reactants required for its assembly.

Preparation of Substituted 4-Phenylthiazole Scaffolds

The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. chemhelpasap.combepls.com This method involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com For the preparation of a 4-phenylthiazole scaffold, the typical reactants are a 2-haloacetophenone derivative and a suitable thioamide.

The general mechanism proceeds via an initial Sₙ2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.com

To synthesize a 2-amino-4-phenylthiazole (B127512), which can serve as a precursor for the Sandmeyer reaction, 2-bromoacetophenone (B140003) is reacted with thiourea (B124793). chemhelpasap.comnih.gov This reaction is often high-yielding and can be performed under relatively simple conditions, such as heating in methanol (B129727). chemhelpasap.com Microwave-assisted Hantzsch reactions have also been shown to improve yields and significantly reduce reaction times. nih.gov The resulting 2-amino-4-phenylthiazole can then be further functionalized, for example, by introducing a carboxylic acid group at the C5 position before undergoing the Sandmeyer reaction.

Synthesis of Relevant Halogenated Acetophenone (B1666503) Derivatives

The Hantzsch synthesis of 4-phenylthiazoles relies on α-halogenated acetophenones as key electrophilic precursors. nih.gov The most common of these is 2-bromo-1-phenylethan-1-one, also known as 2-bromoacetophenone or phenacyl bromide. thieme-connect.comwikipedia.org

This intermediate is typically prepared through the direct α-bromination of acetophenone. wikipedia.org The reaction involves treating acetophenone with a brominating agent. Common methods include:

Bromine (Br₂): The reaction can be carried out using elemental bromine in a suitable solvent, such as acetic acid or dry ether. thieme-connect.comwikipedia.org The use of a catalyst like aluminum chloride (AlCl₃) has been reported to facilitate the reaction. thieme-connect.com

N-Bromosuccinimide (NBS): NBS is another effective reagent for the α-bromination of ketones and can be used as an alternative to liquid bromine, often in the presence of a radical initiator or acid catalyst. google.comresearchgate.net

The reaction selectively introduces a bromine atom at the α-carbon position (the carbon adjacent to the carbonyl group) of the acetophenone molecule. The resulting 2-bromoacetophenone is a versatile reagent used not only in the synthesis of thiazoles but also as a precursor for a wide variety of other heterocyclic compounds and organic molecules. thieme-connect.comchemicalbook.com

Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Phenylthiazole 5 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

The conversion of 2-Bromo-4-phenylthiazole-5-carboxylic acid into its corresponding esters is a common and straightforward modification. The most frequently employed method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the formation of the ester product. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com This method is effective for producing a variety of alkyl and aryl esters. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) under acidic conditions yields the corresponding methyl or ethyl 2-bromo-4-phenylthiazole-5-carboxylate.

| Alcohol (R-OH) | Catalyst | Resulting Ester Derivative |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ | Methyl 2-bromo-4-phenylthiazole-5-carboxylate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ | Ethyl 2-bromo-4-phenylthiazole-5-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | TsOH | Isopropyl 2-bromo-4-phenylthiazole-5-carboxylate |

| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ | Benzyl 2-bromo-4-phenylthiazole-5-carboxylate |

The synthesis of carboxamide derivatives from this compound is a key strategy for creating analogues with diverse biological activities. nih.govmdpi.com This transformation is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.

A common two-step procedure involves first converting the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-4-phenylthiazole-5-carbonyl chloride is then treated with the desired amine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion.

Alternatively, direct amidation can be performed using peptide coupling reagents. mdpi.com These reagents activate the carboxylic acid in situ to facilitate amide bond formation under milder conditions. Widely used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. mdpi.comuni-kiel.de Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. uni-kiel.de These methods allow for the coupling of a broad range of amines, including aliphatic, aromatic, and heterocyclic amines, to generate a diverse library of carboxamide analogs. nih.govmdpi.com

| Amine Reagent | Coupling Method/Reagent | Resulting Carboxamide Product |

|---|---|---|

| Aniline (B41778) | SOCl₂, then amine | 2-Bromo-N,4-diphenylthiazole-5-carboxamide |

| Benzylamine | EDCI/HOBt | N-Benzyl-2-bromo-4-phenylthiazole-5-carboxamide |

| Morpholine | PyBOP | (2-Bromo-4-phenylthiazol-5-yl)(morpholino)methanone |

| Piperidine | SOCl₂, then amine | (2-Bromo-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone |

Reactions Involving the 2-Bromo Substituent on the Thiazole (B1198619) Ring

The bromine atom at the C2 position of the thiazole ring is a versatile functional handle for introducing further molecular complexity through substitution and cross-coupling reactions.

The thiazole ring is an electron-deficient heterocycle, which makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.com In this reaction, the bromine atom acts as a good leaving group and can be displaced by a variety of strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the thiazole ring. libretexts.org

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. rsc.org For example, treatment with sodium methoxide (B1231860) can yield the 2-methoxy derivative, while reaction with a thiol in the presence of a base can lead to the formation of a 2-thioether. These reactions are crucial for introducing heteroatom-based functional groups at the C2 position.

The 2-bromo substituent is an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org The Suzuki-Miyaura reaction is one of the most widely used methods in this context. wikipedia.org

In a typical Suzuki-Miyaura coupling, this compound (or its ester/amide derivative) is reacted with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com This reaction allows for the direct connection of various aryl, heteroaryl, or vinyl groups to the C2 position of the thiazole ring, providing a modular approach to complex molecular architectures. researchgate.netnih.gov

| Boronic Acid (R-B(OH)₂) | Palladium Catalyst | Base | Resulting 2-Substituted Thiazole Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2,4-Diphenylthiazole-5-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-(4-Methoxyphenyl)-4-phenylthiazole-5-carboxylic acid |

| 3-Pyridinylboronic acid | PdCl₂(dppf) | K₂CO₃ | 4-Phenyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-2-vinylthiazole-5-carboxylic acid |

Chemical Modifications and Derivatizations of the 4-Phenyl Group

While the carboxylic acid and 2-bromo positions are common sites for derivatization, the 4-phenyl group also offers opportunities for modification, although this is more frequently accomplished by using a pre-functionalized starting material in the initial synthesis of the thiazole ring. The classic Hantzsch thiazole synthesis, for instance, often utilizes a substituted phenacyl bromide to introduce a modified phenyl group from the outset. acs.org

However, direct modification of the 4-phenyl ring on the pre-formed this compound scaffold is also possible through electrophilic aromatic substitution. The reactivity and regioselectivity (ortho, meta, or para substitution) of the phenyl ring are influenced by the electronic properties of the thiazole moiety attached to it. The thiazole ring generally acts as an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles primarily to the meta-position. Conversely, if the thiazole contains strongly electron-donating groups, it could direct substitution to the ortho and para positions. For example, nitration of 2-amino-4-phenylthiazole (B127512) occurs on the phenyl ring, demonstrating that electrophilic substitution is feasible under certain conditions. chempedia.info

Typical electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromo group.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid like AlCl₃ to introduce an acyl (-COR) group.

The precise conditions and outcomes of these reactions would require careful optimization to control regioselectivity and avoid unwanted side reactions on the thiazole ring itself.

Functionalization of the Phenyl Ring (e.g., halogenation, nitration)

The phenyl ring at the 4-position of the thiazole core is amenable to electrophilic aromatic substitution reactions. However, the regioselectivity of such reactions is influenced by the electronic nature of the thiazole ring system. The thiazole moiety, particularly when bearing electron-withdrawing groups like the 2-bromo substituent and the 5-carboxylic acid, acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring.

Halogenation:

The halogenation of the phenyl ring of 4-phenylthiazole (B157171) derivatives can be achieved using standard electrophilic halogenating agents. The choice of halogenating reagent and catalyst can influence the efficiency and regioselectivity of the reaction. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent. The electron-withdrawing character of the 2-bromo-thiazole-5-carboxylic acid scaffold is expected to direct the substitution to the para-position of the phenyl ring to minimize steric hindrance and electronic repulsion.

A plausible reaction scheme for the bromination of this compound would involve the treatment with a brominating agent, such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The reaction is anticipated to yield the 4-(4-bromophenyl)-2-bromothiazole-5-carboxylic acid as the major product.

Table 1: Representative Halogenation Reaction

| Reactant | Reagent | Product | Position of Substitution |

|---|---|---|---|

| This compound | Br₂/FeBr₃ | 2-Bromo-4-(4-bromophenyl)thiazole-5-carboxylic acid | para |

Nitration:

The nitration of the phenyl ring is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. researchgate.net For this compound, the deactivating nature of the thiazole substituent directs the nitro group to the meta and para positions. The para-substituted product is generally favored due to lesser steric hindrance.

The reaction of this compound with a nitrating mixture is expected to yield 2-bromo-4-(4-nitrophenyl)thiazole-5-carboxylic acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid dinitration or degradation of the starting material.

Table 2: Representative Nitration Reaction

| Reactant | Reagent | Product | Position of Substitution |

|---|

Exploration of Bioisosteric Replacements for the Phenyl Moiety

In medicinal chemistry, the replacement of a phenyl group with a bioisostere is a common strategy to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound. cambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For the phenyl moiety in this compound, common bioisosteric replacements include other aromatic systems such as thiophene (B33073) and pyridine rings. nih.govmedchemexpress.com

The synthesis of such analogs typically involves the Hantzsch thiazole synthesis, where the corresponding heteroaryl α-bromoketone is condensed with a suitable thiourea (B124793) or thioamide. For instance, the synthesis of 2-bromo-4-(thiophen-2-yl)thiazole-5-carboxylic acid would start from 2-bromo-2-(thiophen-2-yl)ethanone.

Thiophene as a Phenyl Bioisostere:

The thiophene ring is a well-established bioisostere for the phenyl ring. researchgate.netcymitquimica.com It possesses a similar size and shape but has different electronic properties due to the presence of the sulfur atom. The synthesis of 2-bromo-4-(thiophen-2-yl)thiazole-5-carboxylic acid would provide a derivative with altered lipophilicity and metabolic stability compared to the parent phenyl compound.

Pyridine as a Phenyl Bioisostere:

The pyridine ring is another common bioisostere for the phenyl group. cambridgemedchemconsulting.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to new interactions with biological targets. The synthesis of 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylic acid, for example, would introduce a basic nitrogen atom into the molecule, significantly altering its acid-base properties and potential biological interactions.

Table 3: Bioisosteric Replacements for the Phenyl Moiety

| Phenyl Moiety | Bioisosteric Replacement | Resulting Compound Name | Rationale for Replacement |

|---|---|---|---|

| Phenyl | Thiophen-2-yl | 2-Bromo-4-(thiophen-2-yl)thiazole-5-carboxylic acid | Modulate lipophilicity and metabolic stability |

| Phenyl | Pyridin-3-yl | 2-Bromo-4-(pyridin-3-yl)thiazole-5-carboxylic acid | Introduce hydrogen bond acceptor, alter basicity |

The exploration of these derivatization strategies on the phenyl ring of this compound provides a powerful tool for the fine-tuning of its chemical and biological properties, leading to the development of novel compounds with potentially improved characteristics.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Phenylthiazole 5 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While complete spectral data for 2-Bromo-4-phenylthiazole-5-carboxylic acid is not publicly available, analysis of its structural analogs and fundamental principles of NMR allow for a confident prediction of its spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl and carboxylic acid protons. The five protons of the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). A key identifying feature would be the signal for the carboxylic acid proton (-COOH), which is characteristically deshielded and would appear as a broad singlet at a downfield chemical shift, generally in the δ 10-12 ppm range. For comparison, the analog 2-Bromo-4-phenyl-1,3-thiazole, which lacks the carboxylic acid group, displays phenyl proton signals between δ 7.37 and 7.92 ppm and a thiazole (B1198619) proton signal at δ 8.16 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For this compound, the most downfield signal would be that of the carbonyl carbon in the carboxylic acid group, predicted to be in the δ 160-180 ppm range. The carbons of the phenyl ring and the thiazole ring would appear in the δ 110-150 ppm region. In the related compound, 3-Bromo-4-phenylisothiazole-5-carboxylic acid, the carbonyl carbon resonates at 163.1 ppm, and the spectrum shows three aromatic CH resonances and five quaternary carbon signals, which is consistent with expectations for the target molecule. mdpi.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. COSY spectra would establish the connectivity between protons on the phenyl ring, while HSQC would correlate the proton signals directly to their attached carbon atoms, providing unambiguous confirmation of the molecular structure.

Table 1: Predicted and Observed NMR Chemical Shifts (δ ppm) for this compound and Analogs

| Proton/Carbon | Predicted Shift (Target Compound) | Observed Shift (2-Bromo-4-phenyl-1,3-thiazole) nih.gov | Observed Shift (3-Bromo-4-phenylisothiazole-5-carboxylic acid) mdpi.com |

| -COOH (¹H) | 10.0 - 12.0 (broad s) | N/A | Not specified |

| Phenyl-H (¹H) | 7.0 - 8.0 (m) | 7.37 - 7.92 (m) | Not specified |

| Thiazole-H (¹H) | N/A (position 5 is substituted) | 8.16 (s, H-5) | N/A |

| -C=O (¹³C) | 160 - 180 | N/A | 163.1 |

| Phenyl/Thiazole (¹³C) | 110 - 150 | Not specified | Not specified |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound (C₁₀H₆BrNO₂S), the calculated molecular weight is approximately 284.13 g/mol . biosynth.com

The mass spectrum of this compound is expected to show a prominent molecular ion peak. A critical feature would be the isotopic pattern characteristic of bromine, where two peaks of nearly equal intensity appear, separated by two mass units (m/z and m/z+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern was observed in the isomeric analog 3-Bromo-4-phenylisothiazole-5-carboxylic acid, which displayed a molecular ion (M⁺-H) peak at m/z 282 and an isotope peak at m/z 284, confirming the presence of a single bromine atom. mdpi.com

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org Therefore, significant fragment ions for the target compound could be expected at M-17 and M-45. Further fragmentation might involve cleavage of the thiazole ring or loss of the bromine atom.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Remarks |

| [M]⁺ | ~283 / 285 | Molecular ion peak showing bromine isotope pattern. |

| [M+H]⁺ | ~284 / 286 | Protonated molecular ion (positive ion mode). |

| [M-H]⁻ | ~282 / 284 | Deprotonated molecular ion (negative ion mode), as seen in an analog. mdpi.com |

| [M-COOH]⁺ | ~238 / 240 | Fragment from loss of the carboxylic acid group. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the carboxylic acid and the aromatic phenylthiazole core.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of hydrogen bonding. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. For the analog 3-Bromo-4-phenylisothiazole-5-carboxylic acid, these bands were observed at 2926 cm⁻¹ (broad O-H) and 1736 cm⁻¹ (C=O). mdpi.com

Other expected absorptions include C-H stretching from the aromatic phenyl ring just above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region. The analog 2-Bromo-4-phenyl-1,3-thiazole showed aromatic C-H stretches at 3098 and 3063 cm⁻¹ and ring stretching vibrations at 1476 and 1420 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Analogs) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | ~2926 (broad) mdpi.com |

| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) | 1736 mdpi.com |

| Aromatic Ring | C-H stretch | >3000 | 3063 - 3098 nih.gov |

| Aromatic/Thiazole Ring | C=C / C=N stretch | 1400 - 1600 | 1420 - 1476 nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of its precursor, 2-Bromo-4-phenyl-1,3-thiazole, offers significant insight. nih.gov

This analog crystallizes in the monoclinic space group. nih.gov A key structural feature is the relative orientation of the thiazole and phenyl rings, which are twisted by a dihedral angle of 7.45°. nih.gov In the crystal lattice, molecules are linked by π-π stacking interactions between the five- and six-membered rings of adjacent molecules. nih.gov Additionally, short intermolecular contacts between sulfur and bromine atoms (S···Br) of 3.5402 Å are observed. nih.gov

Table 4: Crystallographic Data for the Analog 2-Bromo-4-phenyl-1,3-thiazole nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Formula | C₉H₆BrNS |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| V (ų) | 871.18 (8) |

| Z | 4 |

| Dihedral Angle (Phenyl-Thiazole) | 7.45 (10)° |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm its purity and empirical formula. The molecular formula for this compound is C₁₀H₆BrNO₂S. sigmaaldrich.com

The theoretical elemental composition can be calculated based on this formula. Experimental validation from closely related analogs supports the accuracy of such determinations. For instance, the elemental analysis of 2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS) yielded results (Found: C, 45.09%; H, 2.57%) that were in excellent agreement with the calculated values (Calcd: C, 45.02%; H, 2.52%). nih.gov Similarly, a correct elemental analysis was reported for the isomer 3-Bromo-4-phenylisothiazole-5-carboxylic acid (C₁₀H₆BrNO₂S), confirming its composition. mdpi.com

Table 5: Elemental Analysis Data for this compound and an Analog

| Compound | Element | Theoretical % | Experimental % |

| This compound (C₁₀H₆BrNO₂S) | C | 42.27 | Not Available |

| H | 2.13 | Not Available | |

| N | 4.93 | Not Available | |

| 2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS) nih.gov | C | 45.02 | 45.09 |

| H | 2.52 | 2.57 | |

| N | Not Reported | Not Reported |

Structure Activity Relationship Sar Investigations of 2 Bromo 4 Phenylthiazole 5 Carboxylic Acid Derivatives

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The thiazole (B1198619) nucleus is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov The pharmacological profile of thiazole derivatives can be precisely tuned through structural modifications, influencing their potency and selectivity. fabad.org.tr For the 2-Bromo-4-phenylthiazole-5-carboxylic acid framework, the substituents at the 2, 4, and 5 positions each play a critical role in defining the molecule's interaction with biological targets.

The 4-phenyl group is a crucial component for the biological activity of many thiazole derivatives. nih.gov Modifications to this aromatic ring have been shown to be a powerful strategy for optimizing pharmacological potency. Structure-activity relationship (SAR) studies consistently indicate that the nature and position of substituents on the phenyl ring can dramatically alter the compound's performance.

For instance, in studies of various 2,4-disubstituted thiazoles, the introduction of specific groups at the para-position of the phenyl ring significantly improved antimicrobial activity. researchgate.net The presence of an electron-donating methoxy (B1213986) group (-OCH3) or a strong electron-withdrawing nitro group (-NO2) at this position was found to be particularly beneficial. researchgate.net This suggests that both electron density and steric factors of the 4-phenyl ring are key determinants for interaction with microbial targets. researchgate.net Similarly, research on other thiazole series has shown that substitutions with groups like p-chloro or p-methyl on the phenyl ring are crucial for antitumor activity. nih.gov

The following table summarizes the impact of various substitutions on the 4-phenyl ring on the antimicrobial activity of a series of thiazole derivatives, as indicated by their Minimum Inhibitory Concentration (MIC).

| Compound ID | 4-Phenyl Ring Substituent | Activity Profile | Reference |

| Analog A | Unsubstituted Phenyl | Baseline Activity | researchgate.net |

| Analog B | 4-Nitro (p-NO2) | Significantly Improved Antimicrobial Activity | researchgate.net |

| Analog C | 4-Methoxy (p-OCH3) | Significantly Improved Antimicrobial Activity | researchgate.net |

| Analog D | 4-Chloro (p-Cl) | Crucial for Antitumor Activity | nih.gov |

| Analog E | 4-Methyl (p-CH3) | Crucial for Antitumor Activity | nih.gov |

This table is illustrative, based on findings from related thiazole series.

The carboxylic acid group at the 5-position of the thiazole ring is a key functional group for establishing strong interactions with biological targets. As a hydrogen bond donor and acceptor, it can form critical connections with amino acid residues such as arginine, lysine, or histidine in a receptor's binding site. Furthermore, at physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negative charge allows for potent ionic interactions (salt bridges) with positively charged residues, anchoring the ligand firmly within the active site.

The importance of this acidic moiety is highlighted in studies of related compounds. For example, SAR analysis of certain thiazole derivatives revealed that a carboxylic acid moiety at the 4-position and a phenyl ring at the 5-position were essential requirements for potent inhibitory activity against carbonic anhydrase III (CA-III). nih.gov This underscores the role of the carboxylic acid as a critical pharmacophoric feature for specific ligand-target recognition. Electron-withdrawing groups elsewhere on the molecule can increase the acidity of this carboxylic acid, potentially strengthening these ionic interactions. quora.comquora.com

The electronic nature of substituents on the this compound scaffold is a governing factor in its biological activity. The strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune the molecule's properties to enhance potency and selectivity.

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic system.

Increased Acidity: When placed on the 4-phenyl ring, EWGs can inductively increase the acidity of the 5-carboxylic acid group, leading to a more stable carboxylate anion and potentially stronger ionic interactions with the target. quora.comquora.com

Enhanced Potency: SAR studies on pyridazinone-thiazole hybrids showed that EWGs like Cl, Br, and F on the phenyl ring resulted in higher seizure protection. nih.gov In other antimicrobial thiazole series, a para-nitro group on the phenyl ring significantly improved activity. researchgate.net

Electron-Donating Groups (EDGs): EDGs such as methoxy (-OCH3) and methyl (-CH3) donate electron density to the aromatic system.

Modulated Binding: The presence of EDGs can influence the molecule's hydrogen bonding capacity and hydrophobic interactions.

Enhanced Potency: In some cases, EDGs have also been shown to enhance biological activity. For instance, a para-methoxy group on the phenyl ring of 2,4-disubstituted thiazoles led to a significant improvement in antimicrobial efficacy. researchgate.net Similarly, in a series of anti-inflammatory thiazole derivatives, the presence of an electron-donating phenyl substituent on an adjacent pyrazole (B372694) moiety was found to be beneficial for selective COX-2 inhibitory activity. nih.gov

The differential effects of EWGs and EDGs highlight the complexity of SAR and suggest that the optimal electronic properties depend heavily on the specific biological target and the nature of its binding pocket.

Conformational Analysis and Stereochemical Considerations in Activity Profiles

The three-dimensional structure and conformational flexibility of this compound derivatives are pivotal to their biological activity. The thiazole ring itself imposes a degree of planarity and rigidity on the molecule, which can reduce the entropic penalty upon binding to a receptor. nih.gov

Conformational analyses of peptides containing thiazole-amino acid residues have shown that these units have distinct conformational preferences. nih.govbohrium.com A characteristic feature is the tendency to adopt a semi-extended β2 conformation, which is stabilized by an intramolecular hydrogen bond between an amide N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTZL). nih.gov This inherent preference for a specific conformation can pre-organize the molecule into a shape that is complementary to the target's binding site, thus enhancing affinity. The planarity of the thiazole and phenyl rings in 2,4-disubstituted derivatives has been confirmed by crystal structure analysis, with a small dihedral angle between their planes. nih.gov This rigid, nearly co-planar arrangement can be crucial for fitting into specific binding pockets.

Stereochemistry, particularly if chiral centers are introduced into the molecule (e.g., through modification of the side chains), would also be a critical factor. Different stereoisomers (enantiomers or diastereomers) would present their key functional groups in different spatial orientations, leading to significant variations in binding affinity and biological activity, as one isomer may fit the target receptor far better than another.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models translate molecular features into numerical descriptors and use statistical methods to build predictive equations.

For series of 2,4-disubstituted thiazole derivatives, QSAR methodologies have been successfully applied to understand the structural requirements for antimicrobial activity. researchgate.net In one such study, it was found that the molecular connectivity index (a descriptor of molecular size and branching) and Kier's shape index (a descriptor of molecular shape) were key parameters for predicting the antimicrobial efficacy of the synthesized thiazoles. researchgate.net

These QSAR models demonstrated that these topological and shape-related descriptors are important factors for the interaction of the thiazole derivatives with their target site, which was identified as glucosamine-6-phosphate synthase. researchgate.net The predictive power of such models allows researchers to design new derivatives with potentially enhanced activity before undertaking their chemical synthesis, thereby streamlining the drug discovery process. Multi-target QSAR models, in particular, have been noted as being more effective in demonstrating the broad-spectrum antimicrobial activity of these compounds. researchgate.net

Preclinical Biological and Pharmacological Investigations of 2 Bromo 4 Phenylthiazole 5 Carboxylic Acid Derivatives

Anticancer Activity Research

The quest for novel antineoplastic agents has led researchers to explore the cytotoxic potential of 2-bromo-4-phenylthiazole-5-carboxylic acid derivatives. These investigations have revealed significant activity against numerous human cancer cell lines, prompting further studies into the underlying molecular mechanisms of their action.

A substantial body of research has demonstrated the in vitro anticancer activity of various thiazole (B1198619) derivatives, including those structurally related to this compound. These compounds have been evaluated against a panel of human cancer cell lines, often showing promising cytotoxicity.

For instance, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were tested for their cytotoxic effects on breast cancer (T47D), colorectal cancer (Caco-2), and colon cancer (HT-29) cell lines. researchgate.net Within this series, a 3-fluoro analog demonstrated a noteworthy cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 μg/mL. researchgate.net Further studies on other thiazole-based compounds have shown potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, as well as ovarian cancer cell lines A2780 and KF-28. nih.gov Specifically, certain bis-thiazole derivatives exhibited significant cytotoxicity, with IC₅₀ values as low as 0.6648 µM against MCF-7 cells and 0.718 µM against KF-28 cells after 72 hours of treatment. nih.gov

Derivatives have also been assessed against lung cancer (A549), liver cancer (HepG-2, Bel7402), and intestinal cancer (HCT-8) cell lines. mdpi.comresearchgate.net A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives showed inhibitory activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.com One compound, featuring a 4-chloro-2-methylphenyl amido substitution, displayed the highest activity with a 48% inhibition rate against the A-549 cell line at a concentration of 5 μg/mL. mdpi.com Another study found a novel thiazole derivative to be highly active against both MCF-7 and HepG2 cell lines, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively, which were more potent than the standard drug, Staurosporine. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound Type | Cell Line | Cancer Type | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|---|

| 2-Phenylthiazole-4-carboxamide (3-fluoro analog) | T47D, Caco-2, HT-29 | Breast, Colorectal, Colon | < 10 μg/mL | researchgate.net |

| Bis-thiazole derivative (5e) | MCF-7 | Breast | 0.6648 µM | nih.gov |

| Bis-thiazole derivative (5a) | KF-28 | Ovarian | 0.718 µM | nih.gov |

| Thiazole derivative (4c) | MCF-7 | Breast | 2.57 ± 0.16 µM | researchgate.net |

| Thiazole derivative (4c) | HepG2 | Liver | 7.26 ± 0.44 µM | researchgate.net |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c) | A-549 | Lung | 48% inhibition at 5 μg/mL | mdpi.com |

To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms through which these thiazole derivatives act. Key findings point towards the induction of apoptosis, activation of caspases, and inhibition of critical signaling pathways like tyrosine kinases.

Induction of Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a primary mechanism for the elimination of cancer cells. Several studies have confirmed that thiazole derivatives are potent inducers of apoptosis. For example, certain bis-thiazole derivatives were found to trigger a mitochondrial-dependent apoptotic pathway, evidenced by the transcriptional enhancement of pro-apoptotic genes and inhibition of anti-apoptotic ones. biointerfaceresearch.com These compounds significantly increased the mRNA levels of caspase-3, -8, and -9 genes. biointerfaceresearch.com

Caspase-3, an executioner caspase, is a key mediator of apoptosis. nih.gov The activation of caspase-3 and its upstream initiator caspases is a hallmark of apoptotic cell death. Research on tropinone-thiazole derivatives demonstrated a significant increase in caspase 3/7 activity in A549 lung carcinoma cells—25 times higher than the control. jchemrev.com Similarly, other studies have shown that novel thiazolidinone derivatives induce apoptosis through both intrinsic and extrinsic pathways, marked by the activation of caspases 7, 8, 9, and 10 in MCF-7 breast cancer cells. mdpi.com

Tyrosine Kinase Inhibition

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their aberrant activity is often linked to cancer development, making them a prime target for anticancer drugs. Some thiazole-containing compounds have been identified as inhibitors of these kinases. For instance, certain thiazolyl-pyrazoline derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase. mdpi.com These derivatives not only demonstrated sub-micromolar IC₅₀ values against EGFR but also induced cell cycle arrest and apoptosis in T-47D breast cancer cells. mdpi.com Other research has identified pyrazine-2-carboxamide derivatives that exhibit inhibitory activity against AXL receptor tyrosine kinase (AXL1) and tyrosine kinase receptor A (TRKA). semanticscholar.org

A recently discovered 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, was found to target the transactivation response (TAR) RNA-binding protein 2 (TRBP). nih.gov By disrupting the TRBP-Dicer interaction, CIB-L43 suppresses the biosynthesis of oncogenic miR-21, which in turn leads to the inhibition of AKT and TGF-β signaling pathways, ultimately reducing hepatocellular carcinoma cell proliferation and migration. nih.gov

Antimicrobial Efficacy Studies

In addition to their anticancer properties, derivatives of the thiazole scaffold have been evaluated for their potential to combat microbial infections. These studies encompass their activity against a wide range of bacteria and fungi, including drug-resistant strains, as well as their potential as antitubercular agents.

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A library of 2,5-disubstituted thiazole compounds revealed a lead compound with potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This lead compound and its five most potent derivatives retained their bactericidal activity against vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.7 μg/mL to 6.7 μg/mL. nih.gov

Other studies have screened new thiazole derivatives against a panel of bacteria including Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net While many derivatives show moderate activity, specific structural modifications have been shown to enhance their antibacterial effects. For example, some 2-amino-5-arylazothiazole derivatives have been synthesized and evaluated as potential drug candidates against E. coli. mdpi.com

Table 2: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain | Gram Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted thiazole (lead compound) | VRSA | Positive | 0.7 μg/mL | nih.gov |

| 2,5-Disubstituted thiazole (derivative 25) | VISA | Positive | 1.6 μg/mL | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | Positive | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | Negative | 16.1 µM | jchemrev.com |

| Heteroaryl(aryl) thiazole derivative (3) | Various Bacteria | Both | 0.23–0.7 mg/mL | nih.gov |

The antifungal potential of thiazole derivatives has been primarily investigated against clinically relevant yeast and mold species. A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine, showed high-efficiency, broad-spectrum antifungal activity. frontiersin.org Its MIC against various pathogenic fungi, including Candida albicans, was between 0.0625-4 μg/ml. frontiersin.org This compound was also found to inhibit the formation of C. albicans biofilms, a key virulence factor. frontiersin.org

Further research on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives confirmed very strong activity against reference strains of C. albicans, with MIC values as low as 0.015–3.91 µg/mL. nih.gov These activities were comparable or superior to the standard antifungal drug nystatin. nih.gov Some derivatives of 2-amino-4-phenyl thiazole have also shown slight antifungal activity against Candida albicans. researchgate.net While less extensively studied, activity against molds like Aspergillus niger has also been reported for some related compounds. nih.gov

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. Thiazole derivatives have been identified as a promising scaffold for this purpose. A study focused on 2-aminothiazole-4-carboxylate derivatives identified compounds with excellent activity against Mycobacterium tuberculosis H37Rv. semanticscholar.orgnih.gov

Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/ml (240 nM). semanticscholar.orgnih.gov Another compound in the same series, with a 5-methyl substitution, also showed a potent MIC of 0.06 µg/ml. semanticscholar.org These findings highlight the potential of the 2-aminothiazole-4-carboxylate framework as a template for the development of novel drugs to combat tuberculosis. semanticscholar.orgnih.gov

Investigation of Antimicrobial Mechanisms of Action (e.g., MurB Inhibition)

The antimicrobial potential of thiazole derivatives is a significant area of pharmaceutical research, with investigations targeting various essential bacterial pathways. nih.govmdpi.com One putative mechanism of action for the antibacterial effects of these compounds is the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov MurB is a crucial enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. researchgate.net Its inhibition leads to faulty cell wall formation and subsequent bacterial cell death.

Molecular docking studies have predicted that heteroaryl thiazole derivatives can effectively bind to the active site of the E. coli MurB enzyme, suggesting this interaction as a plausible mechanism for their observed antibacterial activity. nih.gov Research into related 4-thiazolidinone (B1220212) structures further supports this hypothesis; these compounds have been synthesized and evaluated for their ability to inhibit MurB, with some displaying notable in vitro activity against the enzyme. researchgate.net The thiazolidinone ring is postulated to act as a diphosphate (B83284) mimic, allowing it to be recognized by the enzyme's active site. researchgate.net

Beyond MurB, other mechanisms have been proposed for thiazole derivatives, including the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov The amphiphilic nature of some thiazole compounds may also contribute to their antimicrobial effects by allowing them to more easily permeate and disrupt bacterial cell membranes. mdpi.com

Anti-inflammatory Properties Research

Derivatives of the thiazole scaffold are widely recognized for their potential anti-inflammatory activities. mdpi.comresearchgate.net Research in this area focuses on their ability to modulate key pathways involved in the inflammatory response.

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The COX enzymes (COX-1 and COX-2 isoforms) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation, while 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes, another class of pro-inflammatory mediators. frontiersin.org

Several studies have demonstrated that thiazole derivatives can act as potent inhibitors of these enzymes. In one study, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated for their inhibitory potential. frontiersin.org The results showed that these compounds were potent inhibitors of COX-2, with some derivatives exhibiting higher selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org These derivatives also showed inhibitory activity against the 5-LOX enzyme. frontiersin.org The development of such dual COX/LOX inhibitors is a promising strategy for creating anti-inflammatory agents with a broad spectrum of activity.

Table 1: In Vitro COX-1, COX-2, and 5-LOX Enzyme Inhibition by Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Thiazole Derivative 5d | 80.11 | 0.76 | 23.08 | frontiersin.org |

| Thiazole Derivative 5e | 112.11 | 0.90 | 38.46 | frontiersin.org |

| Thiazole Derivative 5b | 32.11 | 0.76 | 46.15 | frontiersin.org |

| Celecoxib (Standard) | 10.11 | 0.05 | - | frontiersin.org |

| Aspirin (Standard) | 15.32 | 30.11 | - | frontiersin.org |

| Zileuton (Standard) | - | - | 11.00 | frontiersin.org |

To assess the therapeutic potential of these derivatives in a physiological context, in vivo animal models of inflammation and pain are employed. The formalin test is a widely used model that induces a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase), making it suitable for evaluating both analgesic and anti-inflammatory effects. nih.govwjpmr.com

Substituted phenyl thiazole derivatives have been screened for anti-inflammatory activity using the formalin-induced rat paw edema method. wjpmr.com Results from such studies indicate that certain derivatives can significantly reduce edema, demonstrating tangible anti-inflammatory effects in vivo. wjpmr.com In addition to the formalin test, the carrageenan-induced paw edema model is another standard assay for acute inflammation where thiazole derivatives have shown the ability to significantly inhibit edema formation compared to control groups. frontiersin.orgwjpmr.com These in vivo studies are crucial for confirming the anti-inflammatory activity observed in vitro and for establishing a compound's potential for further development. nih.govresearchgate.net

Enzyme Inhibition Studies

Beyond their antimicrobial and anti-inflammatory properties, derivatives of this compound are being investigated for their inhibitory action against other clinically relevant enzymes.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. uni.lu Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. researchgate.net Consequently, XO inhibitors are a primary therapeutic strategy for managing this condition.

Thiazole-5-carboxylic acid derivatives have been specifically designed and synthesized as potent inhibitors of xanthine oxidase. researchgate.netresearchgate.net In vitro enzymatic assays have demonstrated that these compounds can effectively inhibit XO. One study identified a derivative, designated GK-20, as the most potent compound in its series, with a half-maximal inhibitory concentration (IC₅₀) value of 0.45 µM. researchgate.netresearchgate.net Structure-activity relationship analyses have revealed that di-substituted aromatic rings on the thiazole scaffold tend to be more potent than their mono-substituted counterparts. researchgate.net

Table 2: Xanthine Oxidase Inhibition by Selected Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| GK-20 | Xanthine Oxidase | 0.45 | researchgate.netresearchgate.net |

| Derivative 5f | Xanthine Oxidase | 0.100 | researchgate.net |

| Derivative 5e | Xanthine Oxidase | 0.145 | researchgate.net |

| Allopurinol (Standard) | Xanthine Oxidase | 0.150 | researchgate.net |

The thiazole scaffold has been incorporated into molecules designed to inhibit these isoforms. Studies on N-substituted 4-phenyl-2-aminothiazole derivatives have shown potent inhibition of both hCA I and hCA II, with inhibition constant (Kᵢ) values reaching the nanomolar range. nih.gov For instance, the most effective of these derivatives displayed Kᵢ values between 46.85–587.53 nM against hCA I and 35.01–578.06 nM against hCA II. nih.gov Similarly, thiazole-methylsulfonyl derivatives have been investigated, showing IC₅₀ values in the micromolar range for both isoforms. nih.govresearchgate.net The inhibitory potential of these compounds highlights the versatility of the thiazole nucleus in designing targeted enzyme inhibitors.

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms I & II by Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Isoform | Inhibition Range (Kᵢ) | Inhibition Range (IC₅₀) | Source |

|---|---|---|---|---|

| N-substituted 4-phenyl-2-aminothiazoles | hCA I | 46.85 - 587.53 nM | - | nih.gov |

| N-substituted 4-phenyl-2-aminothiazoles | hCA II | 35.01 - 578.06 nM | - | nih.gov |

| Thiazole-methylsulfonyl derivatives | hCA I | - | 39.38 - 198.04 µM | nih.govresearchgate.net |

| Thiazole-methylsulfonyl derivatives | hCA II | - | 39.16 - 86.64 µM | nih.govresearchgate.net |

| Acetazolamide (Standard for hCA I) | hCA I | - | 18.11 µM | nih.gov |

| Acetazolamide (Standard for hCA II) | hCA II | - | 20.65 µM | nih.gov |

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) represents a novel therapeutic strategy for managing chronic pain and inflammation. FAAH is an integral membrane enzyme responsible for the hydrolysis of endocannabinoids like anandamide (B1667382) (AEA), while sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties. mdpi.com By inhibiting both enzymes, the therapeutic effects of endogenous cannabinoids and EETs can be potentiated, potentially offering synergistic pain relief. nih.gov

Research into derivatives based on the 4-phenylthiazole (B157171) scaffold has identified potent dual inhibitors of sEH and FAAH. Structure-activity relationship (SAR) studies revealed that the 4-phenylthiazole moiety is well-tolerated by the catalytic sites of both enzymes, leading to the development of inhibitors with potencies in the low nanomolar range. mdpi.com

One notable compound from this class, 6o (see table below), demonstrated exceptional dual inhibitory activity with an IC₅₀ value of 2.5 nM for sEH and 9.8 nM for FAAH. mdpi.com Docking experiments confirmed that this class of inhibitors binds within the catalytic sites of both sEH and FAAH. mdpi.com The synthesis of these dual inhibitors often involves a key step of condensing 4-aminothiobenzamide (B124670) with various 2-bromoacetophenones to form the core 4-phenylthiazole aniline (B41778) structure. mdpi.comnih.gov

Table 1: In Vitro Inhibitory Activity of Selected 4-Phenylthiazole Derivatives

| Compound | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) |

|---|---|---|

| 6o | 2.5 | 9.8 |

| 3 | 9.6 | 7 |

Data sourced from scientific literature. mdpi.com

The development of these dual-action compounds underscores the potential of the 4-phenylthiazole-5-carboxylic acid framework in designing multi-target ligands for complex inflammatory and pain disorders. nih.gov

Tyrosinase Inhibition

A review of the scientific literature did not yield specific preclinical data on the tyrosinase inhibitory activity of derivatives of this compound.

Glutathione S-Transferase Omega 1 (GSTO1) Inhibition

A review of the scientific literature did not yield specific preclinical data on the Glutathione S-Transferase Omega 1 (GSTO1) inhibitory activity of derivatives of this compound.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Transcription

A review of the scientific literature did not yield specific preclinical data on the modulation of endothelial nitric oxide synthase (eNOS) transcription by derivatives of this compound.

VAP-1 Inhibitory Action

A review of the scientific literature did not yield specific preclinical data on the Vascular Adhesion Protein-1 (VAP-1) inhibitory action of derivatives of this compound.

Other Pharmacological Activities in Preclinical Models

Anticonvulsant Activity

A review of the scientific literature did not yield specific preclinical data on the anticonvulsant activity of derivatives of this compound in established preclinical models such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests.

Antioxidant Potential via Radical Scavenging Assays (e.g., DPPH, FRAP, TBARS, Hydroxyl, Nitric Oxide, Superoxide)

Derivatives of thiazole have demonstrated notable antioxidant properties in a variety of in vitro assays. mdpi.comnih.gov The capacity of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous disease pathologies. nih.govmdpi.com

The antioxidant activity of thiazole derivatives has been frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. chemrxiv.orgresearchgate.netnih.govresearchgate.net In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging capacity. chemrxiv.orgresearchgate.net Several studies on substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have highlighted their significant DPPH free radical scavenging activity. nih.govresearchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to assess the antioxidant potential of thiazole derivatives. nih.gov This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing an indication of its total antioxidant capacity.

Thiobarbituric acid reactive substances (TBARS) assays are employed to quantify lipid peroxidation, a key process in cellular injury. The antioxidant effects of some natural compounds have been demonstrated by their ability to decrease malondialdehyde (MDA) levels, a product of lipid peroxidation, in various experimental models. mdpi.com While specific TBARS data for this compound derivatives are not detailed, the general antioxidant profile of thiazoles suggests potential in mitigating lipid peroxidation.

Furthermore, thiazole derivatives have been investigated for their ability to scavenge other reactive species such as hydroxyl radicals, nitric oxide, and superoxide (B77818) anions. researchgate.net For instance, certain newly synthesized thiazole derivatives have been screened for their nitric oxide radical scavenging activity. researchgate.net The collective findings from these radical scavenging assays underscore the potential of this class of compounds to counteract oxidative stress through various mechanisms. nih.gov

Below is a table summarizing the antioxidant assays used to evaluate thiazole derivatives:

| Assay | Principle | Reference Compounds |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of a compound to scavenge the stable DPPH free radical. | Ascorbic acid, Trolox nih.govnih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Assesses the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant compound. | Not specified in the provided context. |

| TBARS (Thiobarbituric Acid Reactive Substances) | Quantifies lipid peroxidation by measuring malondialdehyde (MDA) levels. | Not specified in the provided context. |

| Hydroxyl Radical Scavenging | Evaluates the ability to neutralize highly reactive hydroxyl radicals. | Not specified in the provided context. |

| Nitric Oxide Radical Scavenging | Determines the capacity to scavenge nitric oxide radicals. researchgate.net | Not specified in the provided context. |

| Superoxide Radical Scavenging | Measures the ability to scavenge superoxide anion radicals. | Not specified in the provided context. |

Antidiabetic Activity

Thiazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.gov Preclinical studies have demonstrated their potential to modulate glucose metabolism and improve insulin (B600854) sensitivity.